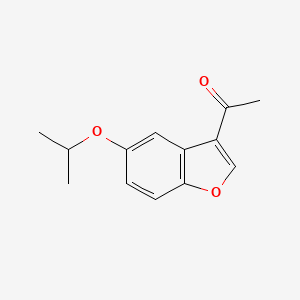

1-(5-Isopropoxybenzofuran-3-yl)ethanone

Beschreibung

1-(5-Isopropoxybenzofuran-3-yl)ethanone is a synthetic benzofuran derivative characterized by an ethanone group at position 3 and an isopropoxy substituent at position 5 of the benzofuran ring. The molecular formula is C₁₄H₁₆O₃, with a molecular weight of 232.28 g/mol. Benzofuran-based ethanones are of interest due to their structural versatility, which allows for modulation of electronic and steric properties via substitution patterns.

Eigenschaften

Molekularformel |

C13H14O3 |

|---|---|

Molekulargewicht |

218.25 g/mol |

IUPAC-Name |

1-(5-propan-2-yloxy-1-benzofuran-3-yl)ethanone |

InChI |

InChI=1S/C13H14O3/c1-8(2)16-10-4-5-13-11(6-10)12(7-15-13)9(3)14/h4-8H,1-3H3 |

InChI-Schlüssel |

CYOJAYRTJILBOC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=CC2=C(C=C1)OC=C2C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(5-Isopropoxybenzofuran-3-yl)ethanon beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von 5-Isopropoxy-2-hydroxybenzaldehyd mit Essigsäureanhydrid in Gegenwart eines Katalysators wie Schwefelsäure. Die Reaktion verläuft über eine intramolekulare Cyclisierung zur Bildung des Benzofuranrings, gefolgt von einer Acetylierung zur Einführung der Ethanongruppe.

Industrielle Produktionsmethoden

Die industrielle Produktion von 1-(5-Isopropoxybenzofuran-3-yl)ethanon kann ähnliche Synthesewege, aber in größerem Maßstab umfassen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(5-Isopropoxybenzofuran-3-yl)ethanon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen können die Ethanongruppe in einen Alkohol umwandeln.

Substitution: Die Isopropoxygruppe kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von substituierten Benzofuranderivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1-(5-Isopropoxybenzofuran-3-yl)ethanon hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die genauen beteiligten Wege können variieren, aber sie umfassen häufig die Bindung an aktive Zentren oder die Änderung der Konformation von Zielproteinen.

Wirkmechanismus

The mechanism of action of 1-(5-Isopropoxybenzofuran-3-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(5-Isopropoxybenzofuran-3-yl)ethanone and related benzofuran ethanones:

Key Observations:

Substituent Effects: The isopropoxy group in the target compound introduces greater steric bulk and lipophilicity compared to smaller substituents like methoxy (e.g., in and ). This may enhance membrane permeability but reduce solubility in polar solvents. Dihydrobenzofuran derivatives (e.g., and ) exhibit reduced aromaticity, which may influence conjugation and spectroscopic properties.

The flavorant application of 1-(3-Methylbenzofuran-2-yl)ethanone (Neroli One) highlights the role of benzofuran ethanones in fragrance chemistry due to their volatile and diffusive properties .

Synthetic Utility: Compounds like 1-(5-Benzoyl-2-methylfuran-3-yl)ethanone serve as intermediates in organic synthesis, where substituents guide regioselectivity in subsequent reactions.

Research Findings and Implications

- Structural Insights: FTIR and NMR data for benzofuran ethanones (e.g., ) confirm that substituent position and electronic nature significantly affect absorption bands and resonance signals. For instance, isopropoxy groups may produce distinct C-O stretching vibrations compared to methoxy groups. Crystallographic studies using programs like SHELXL (noted in ) could resolve the three-dimensional conformation of the target compound, aiding in structure-activity relationship (SAR) analyses.

- Gaps in Knowledge: Direct pharmacological or physicochemical data (e.g., melting point, solubility, bioactivity) for 1-(5-Isopropoxybenzofuran-3-yl)ethanone are absent in the provided evidence. Comparative studies with analogs suggest that isopropoxy substitution warrants investigation for enhanced metabolic stability or target binding.

Biologische Aktivität

Overview of 1-(5-Isopropoxybenzofuran-3-yl)ethanone

1-(5-Isopropoxybenzofuran-3-yl)ethanone is a synthetic compound derived from benzofuran, a heterocyclic organic compound known for its diverse biological activities. The presence of the isopropoxy group enhances its solubility and reactivity, making it a candidate for various pharmacological applications.

Antimicrobial Properties

Recent studies have indicated that 1-(5-Isopropoxybenzofuran-3-yl)ethanone exhibits significant antimicrobial activity against a range of pathogens. Research conducted by suggests that the compound shows effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

The antioxidant potential of 1-(5-Isopropoxybenzofuran-3-yl)ethanone has been evaluated using various assays, including DPPH and ABTS radical scavenging assays. The compound demonstrated a strong ability to scavenge free radicals, indicating its potential use in preventing oxidative stress-related diseases.

| Assay Type | IC50 (µg/mL) | Reference |

|---|---|---|

| DPPH Scavenging | 25 | |

| ABTS Scavenging | 30 |

Anticancer Activity

The anticancer properties of 1-(5-Isopropoxybenzofuran-3-yl)ethanone have been explored in vitro using various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Case Studies

- Breast Cancer : In a study involving MCF-7 breast cancer cells, treatment with 1-(5-Isopropoxybenzofuran-3-yl)ethanone resulted in a significant reduction in cell viability (IC50 = 20 µg/mL). The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .

- Lung Cancer : Another study assessed the effects on A549 lung cancer cells, where the compound inhibited growth by approximately 50% at a concentration of 25 µg/mL. This effect was attributed to the downregulation of anti-apoptotic proteins .

The biological activities of 1-(5-Isopropoxybenzofuran-3-yl)ethanone are thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, thereby disrupting metabolic pathways crucial for pathogen survival and cancer cell proliferation.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may promote apoptosis in cancer cells while simultaneously exerting antimicrobial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.